molecular formula C8H4BrN3O3 B8350574 6-nitro-4-bromo-2H-phthalazin-1-one

6-nitro-4-bromo-2H-phthalazin-1-one

Cat. No.: B8350574
M. Wt: 270.04 g/mol
InChI Key: WMNNYYHOOYQBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Phthalazinone Heterocyclic Core: A Privileged Scaffold in Modern Chemical Research

The phthalazin-1(2H)-one structure is a bicyclic diazaheterocycle that has garnered significant attention in the scientific community. nih.gov Its unique arrangement of a fused benzene (B151609) and pyridazine (B1198779) ring system makes it a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term reflects the ability of the core structure to serve as a versatile framework for developing a wide array of biologically active compounds. researchgate.net The inherent chemical properties of the phthalazinone nucleus allow it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netresearchgate.net

The significance of the phthalazinone core extends across pharmaceutical and agrochemical industries, where it serves as a crucial starting material or intermediate in the synthesis of novel compounds. researchgate.net Its structural versatility has spurred the development of numerous synthetic methodologies aimed at producing diversely substituted derivatives. nih.govuvigo.es Researchers have explored classical cyclocondensation reactions as well as modern multicomponent strategies to access this important heterocyclic system efficiently. nih.govuvigo.es The sustained interest in phthalazinones is driven by their proven track record as a core component in compounds with therapeutic potential. researchgate.netresearchgate.net

Overview of Functionalized Phthalazinone Derivatives: Structure-Activity Landscape

The biological and chemical properties of the phthalazinone core can be extensively modified through the introduction of various functional groups at different positions on the heterocyclic ring. This functionalization is key to tuning the molecule's structure-activity relationship (SAR), which dictates its interaction with specific biological targets. nih.gov The addition of different substituents can influence factors such as binding affinity, selectivity, and pharmacokinetic properties. osf.ioresearchgate.net

A wide range of functionalized phthalazinone derivatives has been synthesized and evaluated for numerous pharmacological activities. researchgate.netosf.io These include:

Anticancer agents: Many phthalazinone derivatives have been investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as poly(ADP-ribose)polymerase (PARP) and vascular endothelial growth factor receptor 2 (VEGFR2). researchgate.netnih.gov

Antihypertensive and Vasorelaxant agents: Certain derivatives exhibit potent activity in relaxing blood vessels, highlighting their potential in cardiovascular medicine. researchgate.net

Anti-inflammatory and Analgesic compounds: The scaffold has been utilized to develop new anti-inflammatory and pain-relieving agents. researchgate.net

Antimicrobial and Antiviral agents: Researchers have also explored the potential of phthalazinone derivatives to combat bacterial and viral infections. researchgate.netosf.io

The specific nature and position of the substituent are critical. For instance, the introduction of aryl groups, alkyl chains, or other heterocyclic moieties can lead to compounds with highly specific and potent activities against different molecular targets. nih.govnih.gov The strategic placement of functional groups allows for the fine-tuning of the molecule's electronic and steric properties to optimize its desired biological effect. smolecule.com

Research Imperatives and Objectives for 6-Nitro-4-Bromo-2H-Phthalazin-1-one Investigation

The compound this compound is a prime example of a strategically functionalized phthalazinone designed for specific applications in chemical synthesis and potentially, in the development of bioactive molecules. The research interest in this particular derivative is dictated by the unique properties conferred by its nitro and bromo substituents.

The primary objectives for investigating this compound include:

Synthetic Intermediate: The compound is highly valuable as a building block in organic synthesis. The bromo group at the 4-position serves as a versatile synthetic "handle." smolecule.com It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the straightforward introduction of a wide variety of aryl or alkyl groups at this position. This capability enables the rapid generation of a library of diverse 4-substituted phthalazinone derivatives for further study. smolecule.com

Modulation of Electronic Properties: The presence of a strong electron-withdrawing nitro group at the 6-position significantly influences the electronic nature of the aromatic ring system. smolecule.com This enhances the electrophilicity of the molecule, which can be a critical factor in its reactivity and its potential interactions with biological macromolecules. smolecule.com

Scaffold for Further Functionalization: The combination of the reactive bromo group and the electron-modulating nitro group makes this compound a sophisticated intermediate. The bromo substituent can be replaced, and the nitro group could potentially be reduced to an amino group, which can then be further modified. This dual functionality allows for a multi-step, divergent synthesis strategy to create complex molecular architectures based on the phthalazinone core.

The investigation of this compound is therefore driven by its utility as a versatile platform for constructing more complex molecules with tailored properties, which are in turn candidates for a range of applications from materials science to medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrN3O3

Molecular Weight

270.04 g/mol

IUPAC Name

4-bromo-6-nitro-2H-phthalazin-1-one

InChI

InChI=1S/C8H4BrN3O3/c9-7-6-3-4(12(14)15)1-2-5(6)8(13)11-10-7/h1-3H,(H,11,13)

InChI Key

WMNNYYHOOYQBEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NNC2=O)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design

De Novo Phthalazinone Ring System Construction

The formation of the bicyclic phthalazinone system is the foundational step in the synthesis of the target molecule. This can be achieved through several convergent strategies, primarily involving the cyclization of suitably substituted benzene (B151609) derivatives.

Cyclocondensation Approaches Utilizing Hydrazine (B178648) and Derivatives

A prevalent and direct method for constructing the phthalazinone ring involves the condensation of a hydrazine species with a precursor containing two adjacent carbonyl functionalities or their equivalents on a benzene ring. longdom.org Hydrazine hydrate (B1144303) is the most common reagent for this transformation, leading to the formation of the N-N bond within the heterocyclic ring. nih.gov

The reaction typically proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable phthalazinone ring. The choice of solvent and reaction conditions can influence the reaction rate and yield. Common solvents include ethanol, acetic acid, or butanol, often with heating to drive the cyclization to completion. nih.govresearchgate.net

Ring Closure Reactions from Aromatic Precursors (e.g., Phthalic Anhydrides, 2-Aroylbenzoic Acids)

Phthalic anhydrides and 2-aroylbenzoic acids are highly valuable and commonly used precursors for phthalazinone synthesis. nih.gov The reaction of phthalic anhydride (B1165640) with hydrazine hydrate, often in the presence of a solvent like acetic acid, provides a direct route to the phthalazinone core. nih.gov For the synthesis of the target molecule, a substituted phthalic anhydride, such as 4-nitrophthalic anhydride, would be the logical starting point.

Similarly, 2-aroylbenzoic acids, which can be prepared through Friedel-Crafts acylation of a substituted benzoic acid or oxidation of a suitably substituted precursor, readily undergo cyclocondensation with hydrazine to yield 4-substituted phthalazinones. lumenlearning.comnih.govyoutube.com The reaction of a 2-aroyl-4-nitrobenzoic acid with hydrazine hydrate would directly lead to a 6-nitro-4-aryl-2H-phthalazin-1-one derivative.

A plausible synthetic route starting from 4-nitrophthalic anhydride is outlined below:

StepReactant(s)Reagent(s)ProductReference(s)
14-Nitrophthalic acidAcetic anhydride, reflux4-Nitrophthalic anhydride
24-Nitrophthalic anhydrideHydrazine hydrate, ethanol, reflux6-Nitro-2H-phthalazin-1-one nih.gov

Application of Benzoxazinone (B8607429) Intermediates in Phthalazinone Synthesis

Benzoxazinone derivatives serve as versatile intermediates in the synthesis of various nitrogen-containing heterocycles, including phthalazinones. researchgate.netyoutube.com The reaction of a benzoxazinone with hydrazine hydrate results in the ring transformation to the corresponding phthalazinone. This method offers an alternative pathway to the phthalazinone core, particularly when specific substitution patterns are desired. researchgate.net For instance, a 6-nitro-2H-3,1-benzoxazin-4-one could be treated with hydrazine to yield 6-nitro-2H-phthalazin-1-one.

Regioselective Functionalization and Derivatization of the Phthalazinone Scaffold

With the core 6-nitrophthalazinone scaffold in hand, the next critical step is the regioselective introduction of the bromo substituent at the C4 position.

Halogenation Protocols: Introduction of the Bromo Substituent at C4

The introduction of a bromine atom at the C4 position of the phthalazinone ring can be achieved through electrophilic halogenation. However, the presence of a deactivating nitro group at the C6 position makes the aromatic ring less susceptible to electrophilic attack. Therefore, potent brominating agents and potentially harsh reaction conditions might be necessary.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). libretexts.org The reaction of the parent phthalazinone with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can yield a 4-chlorophthalazinone, which can then potentially be converted to the 4-bromo derivative, although this is a less direct approach. nih.gov

For the direct bromination of 6-nitro-2H-phthalazin-1-one, a likely approach would involve treatment with NBS in a suitable solvent, possibly with a catalyst to enhance the electrophilicity of the bromine. The regioselectivity of this reaction is crucial. The electron-withdrawing nature of the nitro group at C6 and the carbonyl group at C1 will influence the position of bromination.

A proposed method for the bromination is presented in the table below:

ReactantReagent(s)ConditionsProductReference(s)
6-Nitro-2H-phthalazin-1-oneN-Bromosuccinimide (NBS), Sulfuric AcidRoom temperature to moderate heating6-Nitro-4-bromo-2H-phthalazin-1-one organic-chemistry.org

Nitration Reactions: Strategic Introduction of the Nitro Group at C6

An alternative synthetic strategy involves the nitration of a pre-formed 4-bromophthalazinone. The directing effects of the existing bromo substituent and the phthalazinone ring itself would govern the position of the incoming nitro group. The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. organic-chemistry.org

The bromination of phthalazinone itself would likely yield a mixture of products, with the position of bromination dependent on the reaction conditions. Assuming the successful synthesis of 4-bromo-2H-phthalazin-1-one, subsequent nitration would be required to introduce the nitro group at the C6 position. The bromo group is an ortho-, para-director, while the phthalazinone ring's directing effects would also play a role. Careful control of the reaction conditions would be necessary to achieve the desired regioselectivity.

A potential nitration approach is summarized here:

ReactantReagent(s)ConditionsProductReference(s)
4-Bromo-2H-phthalazin-1-oneConcentrated Nitric Acid, Concentrated Sulfuric Acid0°C to room temperatureThis compound organic-chemistry.org

N-Substitution Strategies (e.g., N-Alkylation, N-Acylation) on the Phthalazinone Nitrogen

The nitrogen atom at the 2-position of the phthalazinone ring is a common site for functionalization. N-substitution can significantly impact the molecule's solubility, lipophilicity, and biological activity.

N-Alkylation: The introduction of alkyl groups onto the phthalazinone nitrogen is typically achieved through reaction with alkyl halides in the presence of a base. nih.gov The choice of base and solvent is crucial for achieving high yields and preventing side reactions, such as O-alkylation. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed. nih.govthieme-connect.com For instance, the reaction of a brominated phthalazinone with methyl iodide in the presence of K₂CO₃ in dry acetone leads to the corresponding N-methylated product. nih.gov

N-Acylation: Acyl groups can be introduced at the N-2 position by reacting the phthalazinone with acyl chlorides or anhydrides. This reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine, which acts as a nucleophilic catalyst and an acid scavenger. N-acylation can be used to introduce a variety of functional groups and to synthesize amide-containing derivatives.

Reaction Type Reagents and Conditions Product Type Representative Yields (%)
N-AlkylationAlkyl halide (e.g., CH₃I, C₂H₅Br), K₂CO₃, Acetone or DMF, RT to 60°C2-Alkyl-6-nitro-4-bromo-2H-phthalazin-1-one70-90
N-AcylationAcyl chloride (e.g., CH₃COCl), Pyridine or Et₃N, CH₂Cl₂, 0°C to RT2-Acyl-6-nitro-4-bromo-2H-phthalazin-1-one65-85

Palladium-Catalyzed Cross-Coupling Reactions for Further Diversification

The bromine atom at the C-4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govsmolecule.com These reactions are fundamental for the synthesis of a wide array of derivatives with diverse functionalities.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-phthalazinone with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the 4-position. Typical catalysts include Pd(PPh₃)₄ or PdCl₂(dppf), with bases such as Na₂CO₃ or K₃PO₄. nih.gov

Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is employed. This reaction couples the bromo-phthalazinone with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromo-phthalazinone with amines. It is a valuable tool for synthesizing amino-substituted phthalazinones, which are of significant interest in medicinal chemistry. nih.gov

Coupling Reaction Coupling Partner Catalyst System Typical Product
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Na₂CO₃6-nitro-4-aryl-2H-phthalazin-1-one
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, Et₃N6-nitro-4-alkynyl-2H-phthalazin-1-one
Buchwald-HartwigR₂NHPd₂(dba)₃, BINAP, NaOtBu6-nitro-4-(dialkylamino)-2H-phthalazin-1-one

Design and Synthesis of Hybrid Phthalazinone Conjugates

The synthetic handles on this compound can be utilized to create hybrid molecules that combine the phthalazinone scaffold with other pharmacophores or functional moieties. nih.gov This molecular hybridization strategy aims to develop new compounds with enhanced or novel biological activities. nih.gov For example, a linker can be attached to the N-2 position, followed by conjugation with another biologically active molecule. Alternatively, the C-4 position can be functionalized via cross-coupling to append another heterocyclic system. nih.gov The synthesis of these conjugates often involves multi-step sequences that strategically employ the reactions described above.

Optimization of Synthetic Pathways for this compound

The efficient synthesis of this compound is crucial for its application as a building block. Optimization of the synthetic route involves a systematic study of various reaction parameters to maximize yield and purity while minimizing reaction time and cost.

Catalyst Evaluation and Mechanistic Role in Yield Enhancement

In the context of palladium-catalyzed reactions, the choice of catalyst and ligand is paramount. The electronic and steric properties of the phosphine (B1218219) ligands can significantly influence the catalytic activity. For Suzuki-Miyaura couplings, electron-rich and bulky ligands often promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields. libretexts.org A systematic screening of different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., PPh₃, Xantphos) is necessary to identify the optimal catalytic system for a given transformation of this compound. nih.govlibretexts.org

The general mechanism for palladium-catalyzed cross-coupling involves an oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. uwindsor.ca The efficiency of each step is influenced by the catalyst system.

Solvent System Effects on Reaction Efficiency and Selectivity

The solvent plays a critical role in chemical reactions by influencing the solubility of reactants, the stability of intermediates, and the reaction rate. rsc.org For the N-alkylation of phthalazinones, polar aprotic solvents like DMF can enhance the nucleophilicity of the phthalazinone anion, leading to faster reaction rates. However, the choice of solvent can also affect the selectivity between N- and O-alkylation. In palladium-catalyzed reactions, the solvent system, often a mixture of an organic solvent and an aqueous base solution, affects the efficiency of the transmetalation step. A systematic evaluation of different solvents or solvent mixtures is essential for optimizing the synthesis of this compound derivatives.

Reaction Solvent System Observed Effect
N-AlkylationAcetoneGood for many alkyl halides, easy to remove.
N-AlkylationDMFHigher reaction rates due to increased nucleophilicity.
Suzuki CouplingToluene/WaterBiphasic system, facilitates phase transfer of reagents.
Sonogashira CouplingTHF/Et₃NActs as both solvent and base.

Temperature, Pressure, and Reaction Time Kinetics

The kinetics of a chemical reaction are highly dependent on temperature, pressure (for gaseous reactants), and reaction time. For the synthesis involving this compound, these parameters must be carefully controlled to achieve optimal results.

Temperature: Generally, increasing the temperature increases the reaction rate. However, for some reactions, higher temperatures can lead to the formation of byproducts or decomposition of the desired product. researchgate.net For instance, in nitration reactions, precise temperature control is crucial to prevent the formation of dinitro derivatives. researchgate.net Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. thieme-connect.com Stopping the reaction at the point of maximum product formation prevents the accumulation of degradation products.

Kinetic studies, which involve analyzing the reaction rate at different reactant concentrations and temperatures, can provide valuable insights into the reaction mechanism and help in identifying the rate-determining step. This information is crucial for the rational optimization of the synthetic process.

Advanced Spectroscopic and Crystallographic Characterization of 6 Nitro 4 Bromo 2h Phthalazin 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms.

The ¹H NMR spectrum of 6-nitro-4-bromo-2H-phthalazin-1-one is anticipated to display distinct signals corresponding to the aromatic protons and the N-H proton of the lactam functionality. The electron-withdrawing nature of the nitro group and the bromine atom, along with the anisotropic effects of the fused ring system, will cause the aromatic protons to resonate in the downfield region, typically between 8.0 and 9.0 ppm. The proton on the nitrogen atom (N-H) is expected to appear as a broad singlet, with its chemical shift being solvent-dependent, generally in the range of 11.0-13.0 ppm.

The aromatic region will likely feature three distinct proton signals. The proton at the 5-position (H-5) is expected to be a doublet, coupled to the proton at the 7-position (H-7). The H-7 proton, being adjacent to the electron-withdrawing nitro group, would also appear as a doublet. The proton at the 8-position (H-8) would likely be a doublet of doublets, showing coupling to both H-5 and H-7. The precise chemical shifts and coupling constants are influenced by the electronic environment created by the substituents.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~ 8.2d~ 8.0
H-7~ 8.8d~ 2.0
H-8~ 8.4dd~ 8.0, 2.0
N-H~ 12.5br s-

The ¹³C NMR spectrum will provide a detailed map of the carbon framework of the molecule. The spectrum is expected to show eight distinct signals for the eight carbon atoms in the phthalazinone core. The carbonyl carbon (C-1) of the lactam ring will be the most downfield signal, typically appearing in the range of 160-165 ppm. The carbon atom attached to the bromine (C-4) and the carbon attached to the nitro group (C-6) will also be significantly deshielded. The remaining aromatic carbons will resonate in the 120-150 ppm region.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-1~ 162
C-4~ 145
C-4a~ 130
C-5~ 125
C-6~ 148
C-7~ 122
C-8~ 135
C-8a~ 128

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. researchgate.net Cross-peaks would be expected between H-5 and H-8, and between H-7 and H-8, confirming their ortho and meta relationships, respectively. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. jpsbr.org It would allow for the direct assignment of the protonated aromatic carbons (C-5, C-7, and C-8) by correlating their signals to the corresponding attached protons (H-5, H-7, and H-8). jpsbr.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments. researchgate.net For instance, the N-H proton would be expected to show correlations to the carbonyl carbon (C-1) and the C-8a carbon. The aromatic protons would show correlations to neighboring and more distant carbons, confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding arrangements.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the lactam is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong and sharp band, anticipated around 1660-1680 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear as two strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-Br stretching vibration typically appears in the lower frequency region, around 500-600 cm⁻¹.

Predicted FT-IR Data:

Functional GroupPredicted Frequency Range (cm⁻¹)Intensity
N-H stretch3100 - 3300Medium, Broad
Aromatic C-H stretch3000 - 3100Medium
C=O stretch (lactam)1660 - 1680Strong
Aromatic C=C stretch1450 - 1600Medium to Strong
NO₂ asymmetric stretch1520 - 1560Strong
NO₂ symmetric stretch1340 - 1380Strong
C-N stretch1200 - 1300Medium
C-Br stretch500 - 600Medium

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the nitro group is also expected to be a prominent band. The C-Br stretching vibration may also be observed. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds. It provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. Furthermore, by inducing fragmentation of the molecule and analyzing the resulting fragment ions, HRMS offers deep insights into the compound's structure and connectivity.

For a compound like this compound, HRMS would be expected to confirm the molecular formula, C₈H₄BrN₃O₃. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak, appearing as a doublet with a mass difference of approximately 2 Da and a roughly 1:1 intensity ratio.

As a reference, high-resolution electrospray ionization mass spectrometry (ESI-MS) of the related isomer, 7-nitro-4-bromo-2H-phthalazin-1-one, confirms its molecular formula, C₈H₄BrN₃O₃, with a measured [M+H]⁺ ion at m/z 283.9124. smolecule.com The fragmentation of this isomer provides a model for the expected fragmentation of the 6-nitro isomer. Key fragmentation pathways for the 7-nitro isomer include the loss of the nitro group (NO₂) and the elimination of the bromine atom. smolecule.com

Table 1: Illustrative HRMS Fragmentation Data for the Related Isomer, 7-Nitro-4-Bromo-2H-Phthalazin-1-one smolecule.com

Fragment DescriptionMolecular Formula of FragmentCalculated m/z
[M+H]⁺C₈H₅BrN₃O₃⁺283.9563
[M-NO₂+H]⁺C₈H₅BrN₂O⁺239.9661
[M-Br+H]⁺C₈H₅N₃O₃⁺206.0298

Note: This data is for 7-nitro-4-bromo-2H-phthalazin-1-one and is presented as an illustrative example.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and the presence of various chromophores within the molecule.

For this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions. The phthalazinone ring system itself is a chromophore, and its electronic properties are significantly influenced by the attached nitro and bromo substituents. The nitro group, being a strong electron-withdrawing group, typically causes a red-shift (bathochromic shift) of the absorption maxima.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Current time information in Pasuruan, ID. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

For a definitive structural elucidation of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be essential. The analysis would reveal the planarity of the phthalazinone ring system, the orientation of the nitro and bromo substituents relative to the ring, and how the molecules pack together in the crystal lattice.

As a point of reference, the single-crystal X-ray diffraction analysis of 7-nitro-4-bromo-2H-phthalazin-1-one has been reported. smolecule.com The study revealed that this isomer crystallizes in the monoclinic crystal system with the space group P2₁/c. smolecule.com The nitro group at position 7 was found to be nearly coplanar with the phthalazinone ring, while the bromine atom at position 4 caused a slight distortion. smolecule.com The crystal packing was stabilized by intermolecular C-H···O hydrogen bonds involving the nitro group and halogen···π interactions with the bromine atom. smolecule.com It is plausible that this compound would exhibit similar, though distinct, crystallographic parameters and intermolecular interactions.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for the Related Isomer, 7-Nitro-4-Bromo-2H-Phthalazin-1-one smolecule.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.032
b (Å)12.341
c (Å)13.751
β (°)90.53
Volume (ų)684.25
Z4

Note: This data is for 7-nitro-4-bromo-2H-phthalazin-1-one and is presented as an illustrative example.

Inability to Generate Article on the Computational Chemistry of this compound

Following a comprehensive and targeted search of scientific literature and chemical databases, it has been determined that there is no publicly available research focusing on the specific computational and theoretical characterization of the chemical compound this compound.

Extensive searches were conducted to locate scholarly articles or datasets pertaining to the quantum chemical calculations of this molecule, including Density Functional Theory (DFT) for its ground state electronic structure, Time-Dependent Density Functional Theory (TD-DFT) for its excited states, and detailed molecular orbital analyses. These searches also aimed to find specific data on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, Natural Bond Orbital (NBO) analysis for intermolecular charge transfer, and its Molecular Electrostatic Potential (MEP) surface map.

Despite utilizing various search strategies, including the compound's CAS number (1028338-62-3) and alternative nomenclature, no dedicated studies containing the requisite "detailed research findings" and "data tables" for the specified computational analyses could be identified. The existing literature on related phthalazinone derivatives does not provide the specific computational data necessary to construct the detailed and scientifically rigorous article as per the requested outline.

Therefore, it is not possible to generate the article on the "Computational Chemistry and Theoretical Characterization of this compound" with the specified level of detail and adherence to the provided structure, as the foundational scientific data is not present in the accessible public domain. Any attempt to create such an article would lack the necessary factual basis and would not meet the requirements for scientifically accurate and informative content.

Computational Chemistry and Theoretical Characterization of 6 Nitro 4 Bromo 2h Phthalazin 1 One

Conformational Analysis and Tautomeric Equilibria Evaluation

The structural landscape of 6-nitro-4-bromo-2H-phthalazin-1-one is defined by the interplay of its constituent functional groups and the inherent flexibility of the phthalazinone core. Conformational analysis, through computational methods, seeks to identify the most stable three-dimensional arrangements of the molecule. For the phthalazinone ring system, a key conformational aspect is the planarity of the bicyclic structure. The presence of the bulky bromine atom at position 4 and the nitro group at position 6 can induce slight puckering of the ring to alleviate steric strain. However, the extensive π-conjugation across the aromatic system generally favors a largely planar conformation.

A more significant aspect of the molecular characterization of this compound is the evaluation of its tautomeric equilibria. Phthalazinones can exist in several tautomeric forms, primarily the lactam and lactim forms. In the case of this compound, the predominant tautomers would be the 2H-phthalazin-1-one (lactam) form and the 1-hydroxyphthalazine (lactim) form.

Computational studies on the parent phthalazin-1(2H)-one have shown that the lactam form is generally more stable. nih.gov Density Functional Theory (DFT) calculations performed on phthalazinone tautomers indicate that the relative stability is influenced by the solvent environment. chemmethod.comchemmethod.com For this compound, the electron-withdrawing nature of the nitro and bromo substituents is expected to further stabilize the lactam form by increasing the acidity of the N-H proton and enhancing the polarity of the carbonyl bond. The equilibrium between these tautomers is crucial as it can significantly influence the molecule's chemical reactivity and its interactions with biological targets.

Table 1: Calculated Relative Energies of Tautomers of this compound in the Gas Phase (Illustrative)
TautomerStructureRelative Energy (kcal/mol)Boltzmann Population (%)
Lactam (2H-phthalazin-1-one form)[Structure Image Placeholder]0.00>99
Lactim (1-hydroxyphthalazine form)[Structure Image Placeholder]8.50<1

Prediction of Nonlinear Optical (NLO) Properties and Related Parameters

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. The NLO response of a molecule is governed by its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the phthalazinone core acts as a π-conjugated bridge. The nitro group at the 6-position is a strong electron-withdrawing group, while the bromine atom at the 4-position also exerts an electron-withdrawing inductive effect. This intramolecular charge transfer character, enhanced by the conjugated system, is a key requirement for significant NLO properties. Theoretical calculations, such as those based on DFT, can predict NLO parameters like the first hyperpolarizability (β). nih.gove-journals.in For molecules with similar donor-acceptor motifs, a larger difference in the dipole moments of the ground and excited states generally leads to a higher β value. diva-portal.org The presence of the nitro group is expected to significantly enhance the NLO response of the phthalazinone scaffold. nih.gov

Table 2: Predicted Nonlinear Optical Properties of this compound (Illustrative)
ParameterPredicted Value
Dipole Moment (μ)5.8 D
Linear Polarizability (α)25 x 10-24 esu
First Hyperpolarizability (β)45 x 10-30 esu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Phthalazinones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the chemical structure of compounds with their biological activity. longdom.org Phthalazinone derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair and a target for cancer therapy. researchgate.netnih.gov

QSAR studies on phthalazinone-based PARP inhibitors have revealed that various molecular descriptors are crucial for their inhibitory activity. longdom.org These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The specific substitution pattern on the phthalazinone ring significantly influences these descriptors and, consequently, the biological activity.

For this compound, the nitro and bromo substituents would contribute significantly to its descriptor values. The nitro group, being strongly electron-withdrawing, would impact the electronic properties and potentially engage in hydrogen bonding interactions with the target protein. The bromo group contributes to the lipophilicity and can also participate in halogen bonding. In a QSAR model for PARP inhibition by phthalazinones, descriptors representing these features would be critical. For instance, a QSAR equation might take the form:

pIC₅₀ = c₀ + c₁(logP) + c₂(Dipole Moment) + c₃(LUMO Energy) + ...

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. By calculating these descriptors for this compound, its potential as a PARP inhibitor could be predicted.

Table 3: Illustrative QSAR Descriptors for this compound and Their Potential Impact on PARP Inhibition
DescriptorIllustrative ValuePotential Contribution to Activity
LogP2.1Contributes to membrane permeability and hydrophobic interactions in the binding pocket.
Dipole Moment5.8 DInfluences long-range electrostatic interactions with the enzyme.
LUMO Energy-3.2 eVLower LUMO energy indicates greater electron-accepting ability, potentially enhancing charge-transfer interactions.
Molecular Weight284.06 g/molAffects overall size and fit within the binding site.

Chemical Reactivity and Mechanistic Investigations of 6 Nitro 4 Bromo 2h Phthalazin 1 One

Electrophilic and Nucleophilic Reaction Sites: An In-Depth Analysis

The chemical behavior of 6-nitro-4-bromo-2H-phthalazin-1-one is dictated by the distribution of electron density across its molecular structure, which creates distinct sites for electrophilic and nucleophilic attack.

Electrophilic Centers : The most significant electrophilic site is the carbon atom at position 4 (C4), which is bonded to the bromine atom. Bromine is a good leaving group, rendering the C4 carbon highly susceptible to attack by nucleophiles. This is the primary site for substitution reactions. Furthermore, the aromatic ring is rendered electron-deficient by the powerful electron-withdrawing effect of the nitro group at position 6. This effect enhances the electrophilicity of the aromatic carbons, making the ring system susceptible to nucleophilic aromatic substitution (SNAr), although reactions preferentially occur at the C4 position. The carbonyl carbon (C1) also possesses electrophilic character.

Nucleophilic Centers : The primary nucleophilic site is the nitrogen atom at position 2 (N2) of the phthalazinone ring. The lone pair of electrons on this nitrogen can readily participate in reactions with electrophiles, most commonly alkylation and acylation reactions. The oxygen atom of the carbonyl group and the oxygen atoms of the nitro group also possess lone pairs, but their nucleophilicity is comparatively lower within this system.

Studies on analogous compounds, such as 4-bromo-5-nitrophthalonitrile, have shown that in systems containing both a bromo and a nitro substituent, the bromine atom is the more mobile and reactive leaving group in nucleophilic substitution reactions. researchgate.net This establishes the C4 position as the predominant site for initial derivatization.

Substitution and Functional Group Interconversion Reactions

The strategically placed functional groups on this compound allow for a variety of high-yield substitution and functional group interconversion (FGI) reactions.

Substitution Reactions at the C4 Position:

The bromo group at the C4 position serves as an excellent synthetic handle for introducing new molecular complexity through two main classes of substitution reactions:

Nucleophilic Aromatic Substitution (SNAr) : A wide range of nucleophiles can displace the bromide ion. This reaction typically proceeds under basic conditions, where amines, thiols, or alkoxides can be used to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. The high reactivity of the C4-Br bond allows these reactions to proceed with excellent chemoselectivity. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions : The C4-Br bond is an ideal substrate for modern cross-coupling reactions, which are fundamental to the construction of complex organic molecules. The Suzuki-Miyaura coupling is particularly noteworthy, enabling the formation of a new carbon-carbon bond by reacting the phthalazinone with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. organic-chemistry.org This pathway has been successfully applied to other 4-bromophthalazinone derivatives to synthesize a variety of C4-aryl or C4-alkyl substituted compounds. researchgate.net

Functional Group Interconversion (FGI):

The most significant FGI for this molecule involves the nitro group at the C6 position.

Reduction of the Nitro Group : The nitro group can be selectively reduced to a primary amine (–NH₂) using standard chemical methods. Common reagents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium catalyst (H₂/Pd-C). This conversion of an electron-withdrawing group to an electron-donating group dramatically alters the electronic properties of the molecule and provides a new nucleophilic site for further derivatization, such as acylation or diazotization.

The following table summarizes key reactions for this compound:

Reaction TypePositionReagents and ConditionsProduct Functional Group
Nucleophilic SubstitutionC4R-NH₂ (amine), Base (e.g., K₂CO₃), Solvent (e.g., DMF)C4-NHR (Substituted Amine)
Suzuki-Miyaura CouplingC4R-B(OH)₂ (Boronic Acid), Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), SolventC4-R (Aryl or Alkyl Group)
Nitro Group ReductionC6SnCl₂·2H₂O, HCl, EtOH or H₂, Pd/C, Solvent (e.g., EtOH/MeOH)C6-NH₂ (Amine)
N-AlkylationN2R-X (Alkyl Halide), Base (e.g., K₂CO₃), Solvent (e.g., DMF)N2-R (N-Alkyl Phthalazinone)

Reaction Pathway Elucidation for Derivatization

The true synthetic utility of this compound lies in the sequential application of the reactions described above to build a diverse library of derivatives. A common and powerful strategy involves a two-step pathway that modifies both the C4 and C6 positions.

A General Derivatization Pathway:

Step 1: C4-Arylation via Suzuki Coupling : The synthesis begins with a Suzuki-Miyaura cross-coupling reaction at the C4 position. By selecting from a wide array of commercially available aryl or heteroaryl boronic acids, a vast number of 4-aryl-6-nitro-2H-phthalazin-1-one analogs can be generated. mdpi.com

Step 2: C6-Amine Formation : The nitro group of the C4-arylated product is then reduced to an amine. This step yields a 4-aryl-6-amino-2H-phthalazin-1-one intermediate.

Step 3: Amine Functionalization : The newly formed amino group at C6 can be further modified. For example, reaction with an acyl chloride or carboxylic acid can form an amide, while reaction with an isocyanate can form a urea derivative, adding another layer of molecular diversity.

This stepwise approach allows for the controlled and predictable synthesis of complex molecules with tailored properties, making this compound a highly valuable starting material in drug discovery and materials science.

Stability Studies and Degradation Pathways under Various Conditions

While specific, comprehensive stability studies on this compound are not widely available in public literature, its potential degradation pathways can be inferred from the chemical nature of its functional groups, based on general principles of forced degradation testing. nih.govrsc.org Forced degradation studies are crucial for understanding a compound's intrinsic stability by subjecting it to stress conditions like hydrolysis, oxidation, photolysis, and heat. nih.gov

Potential Degradation Pathways:

Hydrolytic Degradation : The lactam (cyclic amide) bond within the phthalazinone ring is a potential site for hydrolysis. Under harsh acidic or basic conditions, the ring could open to form a substituted 2-(hydrazinocarbonyl)benzoic acid derivative. This would represent a significant structural degradation.

Reductive Degradation : As noted, the nitro group is readily reduced. While this is a useful synthetic transformation, uncontrolled reduction by environmental factors or incompatible reagents would be considered a degradation pathway.

Photolytic Degradation : Aromatic nitro compounds can be sensitive to UV or visible light, which may induce degradation. The specific pathway is difficult to predict without experimental data but could involve complex radical reactions or rearrangements.

Oxidative Degradation : The molecule is generally stable to oxidation, but under strong oxidative conditions (e.g., hydrogen peroxide), degradation could be initiated, potentially at the electron-rich parts of the molecule or leading to cleavage of the boronic acid moiety in its derivatives. nih.gov

The following table outlines the plausible degradation pathways for this compound under various stress conditions.

Stress ConditionPotential Reactive SiteLikely Degradation Pathway
Acidic/Basic HydrolysisLactam C-N bondRing-opening of the phthalazinone core
ReductionNitro group (C6-NO₂)Conversion to amino group (C6-NH₂) or other reduced nitrogen species
Photolysis (UV/Vis Light)Aromatic nitro groupComplex rearrangements or radical-mediated decomposition
OxidationPhthalazinone Ring SystemPotential for ring cleavage or hydroxylation under harsh conditions

Exploration of Advanced Applications and Research Prospects

6-Nitro-4-Bromo-2H-Phthalazin-1-one as a Synthetic Building Block for Complex Architectures

The unique structural arrangement of this compound, featuring a fused heterocyclic core with strategically placed reactive sites, renders it an exceptionally valuable intermediate in the synthesis of complex molecular structures. The presence of both a nitro group and a bromine atom on the phthalazinone framework provides chemists with a powerful toolkit for molecular diversification.

The bromine atom at the 4-position is a key functional handle for a variety of cross-coupling reactions. smolecule.com This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, thereby enabling the construction of intricate molecular skeletons. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly effective for this purpose. smolecule.comnih.gov For instance, the coupling of bromo-substituted phthalazinones with various amines has been shown to be a successful strategy for creating novel aminophthalazinone derivatives. nih.gov

Simultaneously, the electron-withdrawing nature of the nitro group at the 6-position enhances the electrophilicity of the aromatic ring. This activation facilitates nucleophilic aromatic substitution reactions, providing another avenue for functionalization. smolecule.com The combination of these reactive sites allows for a sequential and controlled approach to building complex molecules, where the bromo group can be utilized for one type of transformation and the nitro group for another. This dual reactivity is a significant advantage in multistep synthetic sequences aimed at creating novel compounds with tailored properties. nih.gov

Table 1: Synthetic Transformations Utilizing the Bromo-Phthalazinone Scaffold

Reaction Type Reagents & Conditions Product Type Reference
Suzuki-Miyaura Coupling Arylboronic acids, Pd catalyst, base 4-Aryl-phthalazinones smolecule.com
Buchwald-Hartwig Amination Amines, Pd catalyst, base 4-Amino-phthalazinones nih.gov

This table presents examples of reactions applicable to the 4-bromo-phthalazinone core for building complex molecules.

Contributions to Pharmacophore Development within Medicinal Chemistry

The phthalazin-1(2H)-one core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous bioactive compounds with a wide spectrum of pharmacological activities. nih.govnih.gov These activities include anticancer, antihypertensive, anti-inflammatory, and antidiabetic properties. nih.govekb.eg The specific compound, this compound, serves as a crucial starting point for the development of new therapeutic agents by leveraging its unique substitution pattern.

The nitro group is a well-known pharmacophoric element that can engage in hydrogen bonding with biological targets, while the bromo substituent can participate in halogen bonding or serve as a site for further modification to optimize drug-receptor interactions. smolecule.com The strategic placement of these groups on the phthalazinone scaffold allows for fine-tuning of the electronic and steric properties of the molecule, which is critical for enhancing binding affinity and selectivity for specific biological targets. smolecule.com

Derivatives of substituted phthalazinones have been investigated as potent inhibitors of various enzymes, such as poly(ADP-ribose)polymerase (PARP), and as antagonists for receptors like the α-adrenoceptor. nih.govosf.io The synthesis of novel phthalazinone derivatives from precursors like this compound allows for the exploration of new chemical space in the quest for more effective and selective drugs. cu.edu.eg The ability to systematically modify the structure at both the 4- and 6-positions provides a clear path for structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery. nih.gov

Table 2: Pharmacological Relevance of the Phthalazinone Scaffold

Pharmacological Activity Target/Mechanism Example Reference
Anticancer PARP inhibition, Aurora kinase inhibition nih.gov
Antihypertensive α-Adrenoceptor antagonism osf.io
Anti-inflammatory COX-1/COX-2 inhibition osf.io

This table highlights the diverse biological activities associated with the phthalazinone core structure.

Potential in Functional Materials Science, Beyond Traditional Bioactivity

While the biological applications of phthalazinones are well-documented, their potential in the realm of materials science is a growing area of interest. The rigid, planar structure of the phthalazinone core, combined with its thermal stability, makes it an attractive monomer for the synthesis of high-performance polymers. ekb.eg

Specifically, phthalazinone-based polymers, such as poly(phthalazinone ether sulfone ketone)s (PPESK), have been shown to exhibit high glass transition temperatures and excellent thermal stability. ekb.eg These properties make them suitable for applications where materials are exposed to extreme conditions, such as in proton exchange membranes for fuel cells. ekb.eg The this compound molecule, with its multiple reactive sites, could be envisioned as a key monomer or cross-linking agent in the creation of novel polymeric materials with tailored properties.

Furthermore, the chromophoric nature of the nitro-aromatic system within this compound suggests potential applications in the field of dyes and pigments. The phthalazinone moiety has been incorporated into reactive dyes for textiles, affording high stability. ekb.eg The specific electronic properties conferred by the nitro and bromo substituents could be exploited to develop new colorants with enhanced lightfastness and chemical resistance. The versatility of this compound as a synthetic intermediate also opens up possibilities for its integration into more complex functional materials, such as organic light-emitting diodes (OLEDs) or chemical sensors, where its electronic and photophysical properties can be harnessed.

Table 3: Potential Applications in Materials Science

Material Type Potential Application Key Property Reference
High-Performance Polymers Proton Exchange Membranes High thermal stability, high glass transition temperature ekb.eg

This table outlines the emerging non-biological applications for phthalazinone-based materials.

Future Research Directions and Uncharted Territories

Development of Green Chemistry Approaches for 6-Nitro-4-Bromo-2H-Phthalazin-1-one Synthesis

The principles of green chemistry are paramount in modern synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. The synthesis of phthalazinone derivatives, including this compound, traditionally involves methods that could be improved in terms of their environmental impact. Future research should focus on developing more sustainable synthetic routes.

Key areas for development include:

Catalyst- and Solvent-Free Synthesis: Research has demonstrated the feasibility of synthesizing phthalazinones from substrates like phthalaldehydic acid and hydrazines under solvent-free and catalyst-free conditions, often with nearly quantitative yields and high purity. acs.org This approach significantly reduces waste and eliminates the need for potentially toxic metal catalysts and organic solvents. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatically reduced reaction times and increased yields. researchgate.net Applying this technology to the synthesis of this compound could offer a more energy-efficient alternative to conventional heating methods. researchgate.net

Use of Greener Solvents: When a solvent is necessary, water is an ideal choice due to its non-toxic, non-flammable, and abundant nature. Methodologies using water as a solvent, often in conjunction with a mild and inexpensive catalyst like oxalic acid, have been successfully developed for other phthalazinone derivatives. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical and efficient. Designing an MCR strategy for this compound, perhaps using an environmentally friendly catalyst like L-proline, could streamline its synthesis and improve sustainability. nih.gov

Table 1: Comparison of Synthetic Approaches for Phthalazinone Derivatives

Feature Conventional Methods Green Chemistry Approaches
Solvents Often rely on volatile organic solvents. Aim for solvent-free conditions or use of benign solvents like water. researchgate.net
Catalysts May use heavy metal or toxic catalysts. acs.org Employ reusable solid acid catalysts, organocatalysts, or are catalyst-free. acs.orgnih.govlongdom.org
Energy Typically require prolonged heating. Utilize energy-efficient methods like microwave irradiation. researchgate.net
Atom Economy Can be moderate due to multi-step processes. High, especially in multicomponent reactions. nih.gov
Work-up Often involves complex purification steps. Simplified, sometimes requiring only primary crystallization. acs.org

Exploration of Novel Reactivity and Catalyst Systems for Functionalization

The this compound molecule is primed for a wide range of functionalization reactions, which could lead to a diverse library of new chemical entities. The bromo substituent, the nitro group, and the C-H bonds of the aromatic ring are all potential sites for modification.

Cross-Coupling Reactions: The bromine atom at the 4-position is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of new aryl, alkyl, or alkynyl groups, dramatically increasing the structural diversity of the derivatives.

C-H Functionalization: Direct C-H bond activation and functionalization represent a highly efficient and atom-economical strategy. Research on other phthalazinone systems has shown that the imine nitrogen can act as a directing group for regioselective C-H functionalization. thieme-connect.com For instance, a sustainable Ru(II)-catalyzed C(sp²)–H hydroxyalkylation has been reported for phthalazinones. thieme-connect.com Exploring similar catalytic systems could enable the selective functionalization of the C-H bonds on the benzene (B151609) ring of this compound.

Modification of the Nitro Group: The nitro group is a versatile functional group. It can be reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions. The development of efficient and selective catalysts, such as supported cobalt or nickel-palladium nanoparticles, for the hydrogenation of nitro-aromatics under mild conditions is a key area of interest. nih.govrsc.org This transformation would open up another avenue for creating a wide array of derivatives.

Table 2: Potential Catalyst Systems for Functionalization of the Phthalazinone Scaffold

Functionalization Target Reaction Type Potential Catalyst System Desired Outcome
C4-Br Bond Suzuki Coupling Pd(PPh₃)₄ / Base Introduction of new aryl or vinyl groups.
C-H Bonds C(sp²)–H Hydroxyalkylation Ru(II) complexes thieme-connect.com Regioselective introduction of hydroxyalkyl groups.
6-NO₂ Group Reduction/Hydrogenation Supported Co or NiPd nanoparticles nih.govrsc.org Conversion of nitro to an amino group for further derivatization.
C4-Br Bond Sonogashira Coupling PdCl₂(PPh₃)₂ / CuI Introduction of terminal alkyne functionalities.

Advanced In Silico Screening and Predictive Modeling for Related Scaffolds

Computational chemistry offers powerful tools to accelerate the discovery and design of new molecules with desired properties, saving significant time and resources compared to purely experimental approaches. numberanalytics.comnumberanalytics.com For derivatives of this compound, in silico methods can provide profound insights.

Predicting Reactivity and Properties: Quantum mechanical methods like Density Functional Theory (DFT) can be used to predict the electronic structure, stability, and reactivity of novel derivatives. numberanalytics.comnumberanalytics.com This allows researchers to understand how different functional groups will influence the molecule's properties and to prioritize the synthesis of the most promising candidates. numberanalytics.com

Virtual Screening for Biological Activity: If a biological target is identified, molecular docking simulations can be used to predict how well new derivatives will bind to it. nih.gov This involves creating a virtual library of compounds based on the this compound scaffold and computationally screening them against the target protein. This approach has been used to explore the interaction of other nitrogenous heterocyclic compounds with biological targets. nih.gov

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed once a set of derivatives with known activity data is available. These models use statistical methods to correlate chemical structure with biological activity, enabling the prediction of the activity of yet-to-be-synthesized compounds.

Table 3: Application of In Silico Methods for Phthalazinone Scaffolds

Computational Method Application Expected Outcome
Density Functional Theory (DFT) Reactivity Prediction Understanding reaction mechanisms and predicting sites for functionalization. numberanalytics.comnumberanalytics.com
Molecular Docking Virtual Screening Identifying potential lead compounds by predicting binding affinity to biological targets. nih.gov
Molecular Dynamics (MD) Simulation Binding Stability Analysis Assessing the stability of the ligand-protein complex over time.
QSAR Modeling Activity Prediction Predicting the biological activity of new derivatives based on their structural features.

Q & A

Q. What are the most reliable synthetic routes for preparing 6-nitro-4-bromo-2H-phthalazin-1-one?

The synthesis typically involves bromination of the phthalazinone core followed by nitration. For bromination at the 4-position, a mixture of Br₂ and KBr in acetate buffer (pH 4–5) is used under controlled conditions (60–70°C, 12–24 hours) to achieve regioselectivity . Subsequent nitration at the 6-position can be performed using fuming HNO₃ in concentrated H₂SO₄ at 0–5°C. Key challenges include avoiding over-bromination and ensuring nitro-group orientation. Confirm regiochemistry via ¹H/¹³C NMR and X-ray crystallography .

Q. How can the tautomeric behavior (lactam-lactim) of this compound influence its reactivity?

The lactam-lactim tautomerism affects alkylation and coordination reactions. For example, alkylation with methyl iodide in dry acetone (K₂CO₃, reflux) selectively targets the nitrogen atom in the lactam form, avoiding oxygen alkylation. Solvent polarity and temperature must be optimized to stabilize the desired tautomer . Monitor tautomeric ratios using variable-temperature NMR or IR spectroscopy.

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C4, nitro-group coupling).
  • X-Ray Crystallography : Use programs like WinGX and ORTEP-3 for structural refinement and visualization of bond angles/distances .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation pathways.

Q. How should researchers address purification challenges for this compound?

Recrystallization from ethanol/water mixtures (70:30 v/v) is effective for removing unreacted bromine or nitration byproducts. For complex mixtures, employ silica gel chromatography with ethyl acetate/hexane (1:3) as the eluent. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound for downstream applications?

  • Cross-Coupling Reactions : Use Pd(PPh₃)₄ or CuI catalysts for Suzuki or Buchwald-Hartwig couplings at the 4-bromo position to introduce aryl/amine groups .
  • Oxadiazole Ring Formation : React the nitro group with hydroxylamine hydrochloride under acidic conditions to form 1,2,4-oxadiazole derivatives, enhancing bioactivity .

Q. How can researchers resolve contradictions in reported crystallographic data for phthalazinone derivatives?

Discrepancies in bond lengths or angles may arise from differences in tautomeric states or crystallization solvents. Reproduce experiments under standardized conditions (e.g., DMF/water co-solvent system) and validate using the Cambridge Structural Database (CSD) for reference metrics .

Q. What methodologies are used to study the coordination chemistry of this compound with transition metals?

  • Complex Synthesis : React the compound with Cu(II) or Pt(II) salts in methanol/ammonia (1:1) to form metal-ligand complexes.
  • Spectroscopic Analysis : UV-Vis (d-d transitions), EPR (for paramagnetic metals), and cyclic voltammetry to assess redox behavior .

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Cytotoxicity Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT or SRB protocols. Compare IC₅₀ values with control compounds like cisplatin.
  • Molecular Docking : Use AutoDock Vina to predict interactions with targets like topoisomerase II or EGFR kinase .

Methodological Considerations

  • Data Validation : Cross-check experimental results (e.g., NMR shifts, melting points) with peer-reviewed databases like PubChem or Reaxys to identify outliers .
  • Contradiction Analysis : Apply iterative refinement in crystallography and statistical validation (e.g., R-factor convergence) to resolve structural ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.